molecular formula C22H25N3O5 B10983010 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10983010
M. Wt: 411.5 g/mol
InChI Key: MFRPTOMTGDJCEE-UHFFFAOYSA-N
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Description

1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 3,4,5-trimethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 1-methylindole in the presence of a base like triethylamine to form the corresponding amide.

    Coupling Reaction: The amide is then coupled with 2-aminoethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include:

    Continuous Flow Chemistry: To improve reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Functional Groups : The presence of multiple methoxy groups and the specific positioning of the carbonyl and amide groups make it unique.
  • Biological Activity : Its specific structure may confer unique biological activities compared to other indole derivatives.

This detailed overview provides a comprehensive understanding of 1-methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

1-methyl-N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]indole-2-carboxamide

InChI

InChI=1S/C22H25N3O5/c1-25-16-8-6-5-7-14(16)11-17(25)22(27)24-10-9-23-21(26)15-12-18(28-2)20(30-4)19(13-15)29-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

MFRPTOMTGDJCEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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